1-(4-bromopyridin-2-yl)-2-fluoroethan-1-one
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Overview
Description
1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and fluorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications due to their unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromopyridin-2-yl)-2-fluoroethan-1-one typically involves the introduction of bromine and fluorine atoms into the pyridine ring. One common method is the halogenation of pyridine derivatives followed by fluorination. For instance, starting with 4-bromopyridine, the compound can be synthesized through a series of reactions involving halogen exchange and subsequent fluorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods often utilize robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromopyridin-2-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromopyridin-2-yl)ethanone: Similar structure but lacks the fluorine atom.
4-Bromopyridine: A simpler compound with only the bromine substituent.
2-Fluoropyridine: Contains only the fluorine substituent without the bromine atom.
Uniqueness
1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This dual
Properties
CAS No. |
1404489-43-5 |
---|---|
Molecular Formula |
C7H5BrFNO |
Molecular Weight |
218 |
Purity |
95 |
Origin of Product |
United States |
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